D-Amino Acid Oxidase (DAO) Inhibition: Potency Retention with 5-Methyl Substitution
In a study of DAO inhibitors, 5-methylthiophene-2-carboxylic acid (the free acid analog of the target compound) demonstrated an IC50 of 4.6 ± 0.5 µM, which is comparable to the unsubstituted parent compound thiophene-2-carboxylic acid (IC50 = 7.8 ± 1.7 µM) [1]. This indicates that the 5-methyl substituent is well-tolerated and maintains low-micromolar potency, unlike larger 5-substituents (e.g., 5-trifluoromethyl, IC50 = 21 ± 2 µM) which progressively diminish activity [1].
| Evidence Dimension | Inhibitory potency (IC50) against human D-amino acid oxidase |
|---|---|
| Target Compound Data | IC50 = 4.6 ± 0.5 µM (for 5-methylthiophene-2-carboxylic acid, the free acid analog) |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (unsubstituted parent): IC50 = 7.8 ± 1.7 µM; 5-Trifluoromethyl analog: IC50 = 21 ± 2 µM |
| Quantified Difference | 1.7-fold more potent than unsubstituted parent; 4.6-fold more potent than 5-trifluoromethyl analog |
| Conditions | In vitro DAO enzyme inhibition assay |
Why This Matters
This demonstrates that the 5-methyl substitution pattern preserves target engagement where other common substituents (e.g., trifluoromethyl) cause significant potency loss, making this scaffold valuable for medicinal chemistry optimization.
- [1] Kato, Y., Hin, N., Maita, N., Thomas, A. G., Kurosawa, S., Rojas, C., Yorita, K., Slusher, B. S., Fukui, K., & Tsukamoto, T. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 23-34. https://doi.org/10.1016/j.ejmech.2018.09.040 View Source
